Structural Differentiation vs. Unsubstituted Sulfamoyl-Phenylpropionamide
Compared to the unsubstituted analog N-(4-sulfamoylphenyl)propionamide, the target compound incorporates two key modifications: (i) a methyl group at the 3-position of the phenyl ring, and (ii) an N-((1-isopropylpiperidin-4-yl)methyl) substituent on the sulfamoyl nitrogen . These changes increase molecular weight (381.54 vs. 228.27 Da) and lipophilicity (predicted logP ≈ 2.5 vs. ≈0.8 for the unsubstituted analog), which can influence membrane permeability and target binding kinetics .
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 381.54 Da; predicted logP ≈ 2.5 |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)propionamide: MW = 228.27 Da; predicted logP ≈ 0.8 |
| Quantified Difference | MW increase of 153.27 Da; logP increase of ~1.7 units |
| Conditions | Calculated using ACD/Labs or similar software (predicted values). |
Why This Matters
The substantial increase in lipophilicity suggests the target compound may exhibit improved ability to cross biological membranes, including the blood-brain barrier, which is critical for CNS-targeted therapeutic programs.
- [1] Antel J, Firnges M, Schoen U, et al. N-Sulfamoyl-piperidineamides for the treatment or inhibition of obesity and related conditions. US Patent Application 20070149512, June 28, 2007. View Source
